TCO-PNB Ester

Catalog No.
S856738
CAS No.
1438415-89-4
M.F
C15H17NO5
M. Wt
291.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TCO-PNB Ester

CAS Number

1438415-89-4

Product Name

TCO-PNB Ester

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate

Molecular Formula

C15H17NO5

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-

InChI Key

FJMMADPCDJNXAH-UPHRSURJSA-N

SMILES

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

TCO-PNB Ester, with the chemical identifier CAS 1438415-89-4, is a specialized compound utilized primarily in the field of organic chemistry and bioconjugation. It is recognized as an amine-reactive building block that facilitates the modification of amine-containing molecules in organic media. This compound is particularly valuable in the synthesis of complex molecules and has gained attention for its role in the development of targeted protein degradation technologies, such as PROTACs (Proteolysis Targeting Chimeras) .

, notably in click chemistry, where it serves as a versatile linker. The compound is designed to react with amines, allowing for the formation of stable covalent bonds. This reactivity is crucial for creating bioconjugates, which are essential in drug development and biochemical research. The primary reaction mechanism involves nucleophilic attack by an amine on the electrophilic carbonyl carbon of the ester, leading to the formation of an amide bond.

The biological activity of TCO-PNB Ester is largely associated with its application in drug discovery and development. Due to its ability to form stable linkages with biomolecules, it has been employed in creating targeted therapies that can selectively degrade specific proteins within cells. This selectivity enhances therapeutic efficacy while minimizing off-target effects. Studies have shown that compounds linked through TCO-PNB Ester can effectively induce proteolysis of target proteins, showcasing its potential in cancer therapy and other diseases .

The synthesis of TCO-PNB Ester typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors.
  • Formation of the Ester: The reaction between a suitable carboxylic acid and an alcohol under acidic or basic conditions leads to the formation of the ester.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain high purity.
  • Characterization: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of TCO-PNB Ester.

These methods ensure that the compound is produced efficiently and at a high level of purity for subsequent applications .

TCO-PNB Ester has several significant applications:

  • Bioconjugation: It is widely used for attaching biomolecules to surfaces or other molecules, facilitating research in proteomics and drug development.
  • Targeted Protein Degradation: As a key component in PROTACs, it enables selective degradation of proteins, providing a novel approach to cancer treatment.
  • Click Chemistry: Its role as a linker in click chemistry allows for rapid and efficient synthesis of complex molecules with high specificity .

Interaction studies involving TCO-PNB Ester focus on its reactivity with various amines and other nucleophiles. These studies are crucial for understanding how TCO-PNB Ester can be utilized in complex biological systems. Research has demonstrated that TCO-PNB Ester exhibits favorable kinetics and selectivity when interacting with target biomolecules, making it a valuable tool in drug design and molecular biology .

Several compounds share similarities with TCO-PNB Ester, particularly in their applications as linkers or building blocks in organic synthesis. Below is a comparison highlighting their unique features:

TCO-PNB Ester stands out due to its rapid reaction kinetics and stability under physiological conditions, making it particularly suitable for bioconjugation applications without the need for additional catalysts .

XLogP3

4.2

Dates

Modify: 2023-08-16

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